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Provitamin C

Cat. No.: B103209
CAS No.: 16533-48-5
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-FLRLBIABSA-N
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Description

Conceptual Framework of Provitamin C within Ascorbic Acid Biology

Ascorbic acid is a vital, water-soluble vitamin essential for numerous physiological functions in humans, including collagen synthesis and immune response. wikipedia.orgmedicalnewstoday.com However, unlike most animals, humans and other primates cannot synthesize their own vitamin C. svineproduktion.dkbritannica.com This inability stems from a genetic mutation that renders the gene for L-gulonolactone oxidase (GULO) non-functional. wikipedia.orgwikidoc.orgnih.gov The GULO enzyme is critical as it catalyzes the final step in the vitamin C synthesis pathway. mdpi.comnih.govtaylorandfrancis.com

For organisms that can produce ascorbic acid, the synthesis begins with glucose. svineproduktion.dk The pathway in animals involves the conversion of D-glucuronic acid to L-gulonic acid, which is then converted to L-gulono-1,4-lactone. wikipedia.org It is this lactone that acts as the substrate for the GULO enzyme, which oxidizes it to produce ascorbic acid. wikipedia.orgnih.gov Therefore, within the context of endogenous synthesis in these animals, L-gulono-1,4-lactone is a direct and natural this compound.

In plants, the primary biosynthetic route, known as the Smirnoff-Wheeler pathway, also starts from simple sugars like glucose, mannose, or fructose. wikipedia.orgscielo.br This pathway proceeds through intermediates such as L-galactose to form L-galactono-1,4-lactone . nih.govscielo.br This compound is then oxidized by the mitochondrial enzyme L-galactonolactone dehydrogenase to yield ascorbic acid. wikipedia.orgnih.gov

Beyond these natural precursors, the conceptual framework of this compound also includes a variety of synthetic derivatives. These are molecules, often esters of ascorbic acid, designed to be more stable or have better bioavailability than pure ascorbic acid. gdch.del-i.co.ukresearchgate.net Once administered, these derivatives are enzymatically cleaved within the body to release active ascorbic acid. gdch.denooance-paris.com

Historical Trajectories in Ascorbic Acid Precursor and Derivative Investigations

The journey to understanding vitamin C and its precursors is a significant narrative in the history of nutritional science.

1747: British Royal Navy surgeon James Lind conducted one of the first clinical trials, demonstrating that citrus fruits could cure scurvy, a deadly disease caused by vitamin C deficiency. sciencelearn.org.nzresearchgate.netkarger.com

1907: Axel Holst and Theodor Frølich discovered a water-soluble substance that could prevent scurvy, distinguishing it from the factor that prevented beriberi. wikipedia.orgudel.edu They used the guinea pig as a model organism, which, like humans, cannot synthesize its own vitamin C. researchgate.netnih.gov

1928: Hungarian biochemist Albert Szent-Györgyi isolated a reducing agent he named "hexuronic acid" from sources like adrenal glands and paprika. sciencelearn.org.nzresearchgate.netkarger.comwikipedia.org

1932: Charles Glen King confirmed that Szent-Györgyi's "hexuronic acid" was indeed the antiscorbutic factor, vitamin C. researchgate.netwikipedia.org

1933: Sir Walter Norman Haworth deduced the correct chemical structure of the compound and, along with Szent-Györgyi, proposed the name "ascorbic acid" in reference to its anti-scurvy properties. researchgate.netkarger.comwikipedia.org Haworth's team first synthesized the vitamin in 1934. sciencelearn.org.nznovoma.com

1937: For their work, Szent-Györgyi and Haworth were awarded Nobel Prizes in Physiology or Medicine and Chemistry, respectively. sciencelearn.org.nzmetrohm.com

1957: J.J. Burns identified the reason for scurvy susceptibility in certain mammals: the inability of their liver to produce the active enzyme L-gulonolactone oxidase (GULO). wikidoc.org

1998: The main pathway for ascorbic acid biosynthesis in plants, with L-galactose as a key precursor, was proposed by Wheeler, Jones, and Smirnoff. scielo.br

Recent Decades: Research has increasingly focused on synthetic derivatives of ascorbic acid to overcome its inherent instability. researchgate.netnih.govresearchgate.net

Rationale for Advanced Research into this compound Systems

While L-ascorbic acid is the biologically active form of vitamin C, its utility in various applications is hampered by its instability. It is sensitive to oxygen, light, and heat, which leads to rapid oxidation and loss of efficacy. gdch.del-i.co.ukresearchgate.net This has driven significant research into this compound systems, primarily focusing on synthetic derivatives with improved characteristics.

The primary motivations for this research include:

Enhanced Stability: Ascorbic acid derivatives are generally more stable than the pure form, especially in aqueous solutions and cosmetic formulations. gdch.deacs.org This increased stability extends the shelf life and ensures the potency of products. elchemy.com For example, derivatives like sodium ascorbyl phosphate (B84403) and ascorbyl glucoside show significantly higher stability. gdch.denooance-paris.com

Improved Bioavailability and Penetration: L-ascorbic acid is water-soluble and can have difficulty penetrating the lipid-rich barriers of the skin. nooance-paris.com Lipophilic (oil-soluble) derivatives, such as ascorbyl palmitate and ascorbyl tetraisopalmitate, have been developed to enhance skin penetration, allowing for the release of active vitamin C within deeper skin layers. gdch.demdpi.com

Controlled Release: Some derivatives are designed for a slower, more sustained release of ascorbic acid in the body or skin. google.com This can provide a longer-lasting effect compared to the rapid metabolism of pure ascorbic acid.

Reduced Irritation: L-ascorbic acid requires a low pH (around 3.5) for optimal skin absorption, which can be irritating to sensitive skin. nooance-paris.com Many derivatives are effective at a more neutral pH, making them gentler and suitable for a broader range of users. elchemy.com

Expanding Applications: The development of stable this compound compounds has broadened their use in cosmetics, food science as preservatives, and pharmaceuticals. google.comacs.org Research also explores their potential in promoting plant growth and enhancing the nutritional value of crops. cas.cn

Research Findings on this compound Compounds

The table below summarizes key natural precursors in the biosynthetic pathways of ascorbic acid.

Compound NameChemical FormulaMolar Mass ( g/mol )Role in BiosynthesisKey Enzyme
L-Gulono-1,4-lactone C₆H₈O₆176.12Direct precursor in the animal pathway. wikipedia.orgnih.govL-gulonolactone oxidase (GULO) wikipedia.orgmdpi.com
L-Galactono-1,4-lactone C₆H₈O₆176.12Direct precursor in the primary plant pathway. nih.govscielo.brL-galactonolactone dehydrogenase wikipedia.org

The following table details common synthetic derivatives of ascorbic acid investigated for their this compound activity.

Derivative NameChemical FormulaMolar Mass ( g/mol )Key Characteristics
Ascorbyl Palmitate C₂₂H₃₈O₇414.53Lipophilic (oil-soluble); enhances skin penetration. gdch.demdpi.com
Sodium Ascorbyl Phosphate C₆H₆Na₃O₉P322.05Water-soluble; more stable at neutral pH than ascorbic acid. gdch.deelchemy.com
Magnesium Ascorbyl Phosphate C₁₂H₁₂Mg₃O₁₈P₂607.04Water-soluble; very stable in formulations. gdch.demdpi.com
Ascorbyl Glucoside C₁₂H₁₈O₁₁338.26Water-soluble; stable and allows for sustained release of vitamin C. gdch.denooance-paris.com
Ascorbyl Tetraisopalmitate C₇₀H₁₂₈O₁₀1129.76Oil-soluble; noted for good skin penetration. gdch.denooance-paris.com
3-O-Ethyl-L-ascorbic acid C₈H₁₂O₆204.18Stable derivative that penetrates the skin. nooance-paris.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O7 B103209 Provitamin C CAS No. 16533-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-FLRLBIABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36389-86-3 (mono-hydrochloride salt)
Record name Provitamin C
Source ChemIDplus
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DSSTOX Substance ID

DTXSID901313625
Record name xylo-2-Hexulosonic acid
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16533-48-5
Record name xylo-2-Hexulosonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Provitamin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name xylo-2-Hexulosonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways and Enzymatic Conversion of Ascorbic Acid Precursors

De Novo Biosynthesis Pathways of Ascorbic Acid in Biological Systems

Living organisms capable of synthesizing ascorbic acid utilize various de novo pathways, starting from common carbohydrate sources. In the plant kingdom, a primary and several alternative routes have been identified, highlighting a complex metabolic network for ascorbate (B8700270) production. astate.edunih.gov In contrast, most animals utilize a different pathway that also originates from glucose. mdpi.com

The Smirnoff-Wheeler Pathway in Plants: Precursors and Intermediates

The principal route for ascorbic acid biosynthesis in higher plants is the Smirnoff-Wheeler pathway, also known as the D-mannose/L-galactose pathway. oup.comnih.gov This pathway, first proposed based on studies in Arabidopsis thaliana, has been confirmed as the main source of ascorbic acid in various plant tissues. scielo.brscielo.brfrontiersin.org It begins with phosphorylated sugars derived from glucose and proceeds through nucleotide-activated sugar intermediates. scielo.brscielo.br

The pathway starts with D-fructose-6-phosphate, an intermediate of glycolysis. This is converted through a series of steps to GDP-D-mannose, which is then epimerized to GDP-L-galactose. nih.gov These two molecules, GDP-D-mannose and GDP-L-galactose, are significant as they also serve as precursors for the synthesis of cell wall polysaccharides, creating a crucial link between primary metabolism and cell wall formation. nih.govfrontiersin.org The first committed step specific to ascorbic acid synthesis is the conversion of GDP-L-galactose to L-galactose-1-phosphate. oup.comnih.govresearchgate.net The pathway then proceeds through L-galactose to L-galactono-1,4-lactone, the immediate precursor to ascorbic acid. nih.govscielo.brscielo.br The final step is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. scielo.br

Table 1: Key Precursors and Intermediates in the Smirnoff-Wheeler Pathway

Precursor/Intermediate Role in Pathway
D-Glucose / D-Fructose-6-Phosphate Initial carbohydrate source from primary metabolism.
D-Mannose-6-Phosphate Formed from fructose-6-phosphate.
D-Mannose-1-Phosphate Precursor for GDP-D-mannose formation.
GDP-D-Mannose Key intermediate; also used in cell wall synthesis. nih.govfrontiersin.org
GDP-L-Galactose Product of epimerization from GDP-D-mannose. nih.gov
L-Galactose-1-Phosphate The first committed intermediate of the pathway. nih.govresearchgate.net
L-Galactose Precursor to L-galactono-1,4-lactone. nih.gov
L-Galactono-1,4-lactone The direct precursor oxidized to form L-ascorbic acid. scielo.brscielo.br

Alternative Biosynthetic Routes and Their Significance

Besides the dominant Smirnoff-Wheeler pathway, plants possess at least three alternative pathways for ascorbic acid biosynthesis: the D-galacturonate pathway, the L-gulose pathway, and the myo-inositol pathway. astate.edunih.govoup.comoup.com These routes are considered significant as they may contribute to the total ascorbate pool, particularly under specific conditions such as environmental stress or in certain tissues like fruits. astate.edunih.govelifesciences.org

The D-Galacturonate Pathway: This pathway utilizes D-galacturonic acid, a breakdown product of pectin (B1162225) from the plant cell wall, as a precursor. scielo.brelifesciences.org It represents a potential salvage pathway that links cell wall metabolism directly to antioxidant defense.

The L-Gulose Pathway: This route shares its initial steps with the Smirnoff-Wheeler pathway, diverging at the level of GDP-D-mannose. An epimerase can convert GDP-D-mannose to GDP-L-gulose. oup.comelifesciences.org This pathway ultimately produces L-gulono-1,4-lactone, the same precursor used in the animal pathway, which can then be oxidized to ascorbic acid. elifesciences.org

The Myo-Inositol Pathway: In this pathway, myo-inositol is oxidized to D-glucuronic acid, which is then converted to L-gulonic acid and subsequently to L-gulono-1,4-lactone before the final oxidation to ascorbic acid. astate.eduoup.com

The existence of these multiple routes suggests a robust and flexible system for maintaining ascorbic acid homeostasis. nih.gov It is proposed that these alternative pathways become particularly important for boosting ascorbate production in response to stressful conditions or when the flux through the primary Smirnoff-Wheeler pathway is limited. astate.edunih.gov

Table 2: Alternative Biosynthetic Pathways of Ascorbic Acid in Plants

Pathway Key Precursor Significance
D-Galacturonate Pathway D-Galacturonic Acid Links cell wall pectin degradation to ascorbate synthesis. scielo.brelifesciences.org
L-Gulose Pathway GDP-L-Gulose Provides an alternative route from GDP-D-mannose, potentially using a GULO-like enzyme. oup.comelifesciences.org
Myo-Inositol Pathway Myo-Inositol Another route feeding into the animal pathway intermediate L-gulono-1,4-lactone. astate.eduoup.com

Enzymology of Ascorbic Acid Bioconversion from Precursors

The conversion of precursors to ascorbic acid is a precisely regulated process, mediated by a series of specific enzymes. The functionality of these enzymes, particularly the terminal oxidase, is a critical determinant of an organism's synthetic capacity.

L-Gulonolactone Oxidase Deficiency and its Implications

In most animals, the final step in ascorbic acid biosynthesis—the oxidation of L-gulono-1,4-lactone to ascorbic acid—is catalyzed by the enzyme L-gulonolactone oxidase (GULO). nih.govontosight.aimdpi.com However, several species, including humans and other haplorrhine primates, guinea pigs, and some bats, have a non-functional GULO gene due to accumulated mutations. ontosight.aiwikipedia.orgfrontiersin.org

This genetic defect renders these species incapable of producing their own ascorbic acid, making it an essential nutrient (vitamin) that must be obtained from their diet. ontosight.ai The inability to synthesize ascorbic acid is termed hypoascorbemia. wikipedia.org Insufficient dietary intake leads to the deficiency disease scurvy, characterized by impaired collagen synthesis, resulting in symptoms like bleeding gums, loose teeth, and poor wound healing. ontosight.aiscielo.br The loss of GULO function is believed to have occurred independently multiple times throughout evolutionary history. nih.govwikipedia.org Mouse models with a deleted GULO gene have been developed to study the wide-ranging physiological impacts of this deficiency. scielo.brnih.gov

Key Enzymes in Precursor to Ascorbic Acid Conversion

The biosynthesis of ascorbic acid is a multi-enzyme process. In the primary plant pathway, several key enzymes have been identified and characterized. frontiersin.org

GDP-D-Mannose Pyrophosphorylase (GMP): Catalyzes the formation of GDP-D-mannose from D-mannose-1-phosphate. frontiersin.org

GDP-D-Mannose 3',5'-Epimerase (GME): Interconverts GDP-D-mannose and GDP-L-galactose. frontiersin.org

GDP-L-Galactose Phosphorylase (GGP): This is a critical rate-limiting enzyme that catalyzes the first committed step of the pathway: the conversion of GDP-L-galactose to L-galactose-1-phosphate. nih.govoup.comnih.govmdpi.comresearchgate.net Overexpression of the GGP gene has been shown to substantially increase ascorbic acid content in plants. nih.govtandfonline.com

L-Galactose-1-Phosphate Phosphatase (GPP): Converts L-galactose-1-phosphate to L-galactose. frontiersin.orgnih.gov

L-Galactose Dehydrogenase (GDH): This enzyme catalyzes the oxidation of L-galactose to L-galactono-1,4-lactone. nih.govnih.govuniprot.orgnih.gov It preferentially uses NAD+ as a cofactor, which favors the oxidative direction required for ascorbic acid synthesis. nih.govresearchgate.net

L-Galactono-1,4-Lactone Dehydrogenase (GLDH): This mitochondrial flavoenzyme catalyzes the final step in the plant pathway, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. scielo.bruniprot.orgwikipedia.orgebi.ac.uk Unlike the animal GULO enzyme which uses molecular oxygen, GLDH uses cytochrome c as its electron acceptor. nih.gov GLDH has also been implicated in the assembly of mitochondrial respiratory complex I. uniprot.orgnih.gov

Table 3: Key Enzymes of the Smirnoff-Wheeler Pathway

Enzyme Abbreviation Function
Phosphomannose Isomerase PMI Interconverts fructose-6-P and mannose-6-P. frontiersin.org
Phosphomannomutase PMM Converts mannose-6-P to mannose-1-P. frontiersin.org
GDP-D-Mannose Pyrophosphorylase GMP / VTC1 Synthesizes GDP-D-mannose from mannose-1-P. frontiersin.orgresearchgate.net
GDP-D-Mannose 3',5'-Epimerase GME Converts GDP-D-mannose to GDP-L-galactose. frontiersin.org
GDP-L-Galactose Phosphorylase GGP / VTC2 Catalyzes the committed step: GDP-L-galactose to L-galactose-1-P. frontiersin.orgnih.gov
L-Galactose-1-Phosphate Phosphatase GPP / VTC4 Dephosphorylates L-galactose-1-P to L-galactose. frontiersin.orgnih.gov
L-Galactose Dehydrogenase GDH Oxidizes L-galactose to L-galactono-1,4-lactone. frontiersin.orguniprot.org
L-Galactono-1,4-Lactone Dehydrogenase GLDH Catalyzes the final oxidation of L-galactono-1,4-lactone to L-ascorbic acid. frontiersin.orgwikipedia.org

Comparative Bioconversion Efficacy Across Diverse Organisms

The ability to synthesize ascorbic acid varies greatly among organisms, a difference rooted in their evolutionary history and the specific enzymatic pathways they possess.

Most animals, including many mammals and birds, can synthesize their own ascorbic acid from glucose via the D-glucuronic acid pathway, which culminates in the GULO-catalyzed conversion of L-gulono-1,4-lactone. mdpi.comwikipedia.org In contrast, plants and photosynthetic eukaryotes primarily use the Smirnoff-Wheeler pathway, which employs different intermediates and a distinct terminal enzyme, GLDH. elifesciences.orgnih.govwikipedia.org The ancestral GULO enzyme was likely lost in early photosynthetic organisms and replaced by GLDH. frontiersin.org

In animals, the presence of GULO is the defining factor. Most vertebrates, including ancient lineages like the sea lamprey, possess GULO activity and can synthesize ascorbate. nih.gov Broiler chickens, for example, synthesize ascorbic acid in their kidneys. mdpi.com However, as noted, entire lineages such as haplorrhine primates and guinea pigs have lost this ability due to a non-functional GULO gene, making them entirely dependent on dietary sources. nih.govwikipedia.orgnih.gov This evolutionary loss highlights a stark contrast in bioconversion efficacy—from self-sufficiency in most animals to complete inability in others.

Table 4: Comparison of Ascorbic Acid Biosynthesis in Different Organisms

Organism Group Primary Pathway Key Precursor Terminal Enzyme Synthetic Ability
Higher Plants Smirnoff-Wheeler (D-Mannose/L-Galactose) L-Galactono-1,4-lactone L-Galactono-1,4-lactone Dehydrogenase (GLDH) Yes nih.gov
Most Animals (e.g., rodents, pigs, chickens) D-Glucuronic Acid Pathway L-Gulono-1,4-lactone L-Gulonolactone Oxidase (GULO) Yes mdpi.comwikipedia.orgmdpi.com
Humans, Primates, Guinea Pigs D-Glucuronic Acid Pathway (defective) L-Gulono-1,4-lactone L-Gulonolactone Oxidase (GULO) - Non-functional No ontosight.aiwikipedia.orgfrontiersin.org
Euglena D-Galacturonic Acid Pathway L-Galactono-1,4-lactone L-Galactono-1,4-lactone Dehydrogenase (GLDH) Yes elifesciences.orgnih.gov

Advanced Chemical Synthesis and Derivatization Strategies for Ascorbic Acid Analogs

Design Principles for Stable Ascorbic Acid Derivatives

The primary challenge in utilizing L-ascorbic acid is its low chemical stability. doi.org The molecule's structure, featuring a lactone ring with an enediol system, is highly susceptible to oxidation. consensus.app Therefore, the fundamental design principle for creating stable derivatives involves the chemical modification of the hydroxyl groups, particularly at the C-2 and C-3 positions of the enediol system, which are most prone to oxidation. jst.go.jpresearchgate.net

Several strategies have been developed to protect ascorbic acid from degradation:

Modification of Hydroxyl Groups : The hydroxyl groups of ascorbic acid can be modified with various functional groups to create both hydrophilic and hydrophobic derivatives. doi.org This includes forming ethers or esters to protect the reactive enediol system. jst.go.jp

Encapsulation and Controlled pH : Techniques such as microencapsulation and controlling the pH of formulations can physically protect the ascorbic acid molecule. researchgate.netcaldic.com

Use of Stabilizing Agents : The addition of other antioxidants or stabilizing agents like citric or ferulic acids can help preserve the integrity of ascorbic acid. researchgate.netcaldic.com

Glycosylation : Introducing a glucose moiety, typically at the C-2 position, results in derivatives like 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G). This modification significantly enhances stability against oxidation. acs.orgnih.gov The glycosidic bond protects the most reactive part of the molecule, the enediol hydroxyl group, until it is enzymatically cleaved in biological systems. acs.org

Acylation : The introduction of acyl chains, often at the C-6 position, increases the lipophilicity of the molecule, which can improve its solubility in lipid-based formulations and enhance properties like skin permeation. acs.orgnih.gov

Phosphorylation : Creating phosphate (B84403) esters, such as magnesium ascorbyl phosphate, at the C-2 position is another effective method to improve stability compared to the parent ascorbic acid. mdpi.com

These design principles aim to create prodrugs or provitamins that are stable during storage and application, and which can later be converted to active L-ascorbic acid by enzymes in the body. acs.orgscispace.com

Synthetic Methodologies for Ascorbic Acid Derivatives

The synthesis of stable ascorbic acid derivatives involves regioselective reactions that target specific hydroxyl groups on the molecule. Various methodologies have been developed to achieve high yields and specific modifications.

The hydroxyl groups at the C-5 and C-6 positions of L-ascorbic acid can be protected by forming a cyclic acetal, known as an alkylidene derivative. These derivatives serve as important intermediates for further synthesis, such as the creation of sulfate (B86663) and phosphate esters. tandfonline.com

A common method involves the reaction of L-ascorbic acid with a ketone or aldehyde in an acidic medium. For instance, 5,6-O-isopropylidene-L-ascorbic acid is synthesized by reacting L-ascorbic acid with dry acetone (B3395972) in the presence of an acid catalyst. researchgate.net This protection strategy is a crucial first step in multistep syntheses of more complex derivatives. researchgate.net Another approach is transacetalization, where L-ascorbic acid is reacted with an aliphatic aldehyde or ketone dimethyl acetal, which can produce the desired 5,6-O-alkylidene derivatives in good yield. jst.go.jp

To create derivatives that are both stable and lipophilic, a two-part modification is often employed: glycosylation for stability and acylation for lipophilicity. The synthesis of 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids (6-Acyl-AA-2G) is a prime example.

The synthesis typically starts with a stable glucoside of ascorbic acid, 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G). acs.orgnih.gov This intermediate is then coupled with acid anhydrides of various chain lengths (e.g., butyric, hexanoic, octanoic) in a solvent such as pyridine (B92270). acs.org This reaction regioselectively adds an acyl group to the primary hydroxyl at the C-6 position, affording the desired 6-Acyl-AA-2G derivatives in high yields, often between 30% and 60%. acs.orgnih.gov

Enzymatic methods have also been developed for this purpose. Proteases, such as Bioprase from Bacillus subtilis, can catalyze the regioselective acylation of AA-2G in pyridine using vinyl esters as acyl donors. scispace.com This enzymatic approach is particularly efficient for synthesizing derivatives with short to medium-length acyl chains. scispace.com

The orthoformate method is a highly efficient procedure for preparing 5,6-O-alkylidene derivatives of L-ascorbic acid. tandfonline.com The synthesis involves dissolving ascorbic acid in dry dimethylformamide (DMF), followed by the addition of a stoichiometric amount of an aldehyde or ketone. tandfonline.com A two- to four-fold excess of ethyl orthoformate is added along with a catalytic amount of trifluoroacetic acid. tandfonline.com This method has been reported to achieve high yields, with thin-layer chromatography (TLC) analysis indicating conversions of 80% or higher. tandfonline.com It has been successfully used to synthesize 5,6-O-benzylidene, cyclopentylidene, and isopropylidene derivatives of L-ascorbic acid. tandfonline.com

Other novel synthetic routes include:

Silylation-Alkylation-Desilylation: A one-pot sequence involving silylation to protect certain hydroxyl groups, followed by alkylation at a specific position (like C-2), and subsequent desilylation can be used to synthesize 2-O-alkyl derivatives. connectjournals.com

DBU-Catalyzed Synthesis: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst allows for the one-pot synthesis of tetramic acid derivatives from 5,6-O-isopropylidene ascorbic acid and various amines. researchgate.net

Aza-Michael Reactions: Ascorbic acid can be modified to include an acrylate (B77674) ester. This ascorbic acrylate can then react with aminoalkylsilicones via an aza-Michael reaction to graft the antioxidant molecule onto a silicone polymer backbone, creating novel materials. mdpi.com

Synthesis of Acylated Ascorbic Acid Glucosides (e.g., 6-O-Acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids)

Molecular Modification Approaches for Enhanced Functional Properties

Molecular modifications of ascorbic acid are strategically designed to enhance its functional properties, such as stability, solubility, and bioavailability, tailoring it for specific applications.

The acylation of ascorbic acid glucosides is a key approach to enhance lipophilicity. acs.orgnih.gov By increasing the length of the acyl chain on 6-Acyl-AA-2G derivatives, their solubility in lipids increases. nih.gov This enhanced lipophilicity leads to superior skin permeability compared to both the parent ascorbic acid and its non-acylated glucoside derivative (AA-2G). nih.gov These dual-modified derivatives exhibit satisfactory stability in neutral solutions, comparable to AA-2G, and retain radical scavenging activity. nih.gov Crucially, they are susceptible to enzymatic hydrolysis by tissue esterases and α-glucosidases, which releases active ascorbic acid within the target tissue. acs.orgnih.gov

Enzymatic modification is another powerful tool. Lipase-catalyzed condensation of ascorbic acid with fatty acids can produce 6-O-L-ascorbyl fatty acid esters. researchgate.net These derivatives are surface-active and can be used to protect fats and oils from oxidation due to their improved miscibility in lipids. researchgate.net

Modification can also create derivatives with novel functionalities. For example, a brain-targeting ascorbic acid derivative was synthesized with a "lock-in" function for drug delivery. nih.gov This derivative was designed as a ligand for liposomes to facilitate drug delivery across the blood-brain barrier via specific transporters. nih.gov Similarly, grafting ascorbic acid onto silicone polymers not only tethers the antioxidant to the material but can also be used to create crosslinked elastomers, where the ascorbic acid derivative itself becomes part of the polymer structure. mdpi.com

These molecular modification strategies demonstrate the versatility of ascorbic acid as a scaffold for creating a wide range of derivatives with tailored properties for applications in skin care, medicine, and material science. acs.orgmdpi.comnih.gov

Cellular and Molecular Pharmacology of Provitamin C Compounds

Mechanisms of Cellular Uptake and Intracellular Trafficking of Derivatives

The cellular uptake of provitamin C derivatives is a critical first step in their pharmacological action. Unlike ascorbic acid, which is actively transported into cells by sodium-dependent vitamin C transporters (SVCTs), many this compound derivatives utilize different mechanisms due to their altered chemical structures. mdpi.comacs.org

Hydrophobic or lipophilic this compound precursors, such as tetra-isopalmitoyl ascorbic acid, can traverse the cell membrane via simple diffusion. mdpi.com This characteristic allows them to bypass the need for specific transporters. Once inside the cell, these derivatives are trafficked through the cytoplasm. mdpi.com

Another significant pathway involves the uptake of the oxidized form of vitamin C, dehydroascorbic acid (DHA), through glucose transporters (GLUTs). mdpi.comnih.govresearchgate.net Some this compound derivatives may be metabolized extracellularly to a form that can enter cells via these transporters. Inside the cell, DHA is rapidly reduced back to ascorbic acid. acs.orgnih.gov

Furthermore, specialized delivery systems, such as nanoparticles conjugated with vitamin C derivatives, have been developed to enhance cellular uptake and ensure a more controlled release of the active compound. acs.org For instance, 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), a stable derivative, is known to be taken up by cells. jst.go.jpmdpi.com More complex derivatives like 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids (6-Acyl-AA-2G) have demonstrated high skin permeability and intestinal absorption. mdpi.comresearchgate.net

The intracellular location of these derivatives and their subsequent conversion to ascorbic acid are crucial for their function. High concentrations of ascorbic acid are found in specific organelles like mitochondria, the endoplasmic reticulum, and synaptic vesicles, indicating sophisticated trafficking mechanisms to deliver the vitamin where it is most needed. nih.govnhri.org.tw

Table 1: Cellular Uptake Mechanisms of Vitamin C and its Derivatives

Compound/Form Primary Uptake Mechanism Transporters Involved
L-Ascorbic Acid Active Transport Sodium-Dependent Vitamin C Transporters (SVCT1, SVCT2) mdpi.comacs.org
Dehydroascorbic Acid (DHA) Facilitated Diffusion Glucose Transporters (GLUTs) mdpi.comnih.govresearchgate.net
Hydrophobic Derivatives Simple Diffusion N/A mdpi.com
2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) Cellular Uptake α-glucosidase mediated hydrolysis jst.go.jpmdpi.com
6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acid (6-Acyl-AA-2G) Enhanced Permeability/Absorption Esterase and α-glucosidase mediated hydrolysis mdpi.comresearchgate.net

Enzymatic Hydrolysis and Bioactivation to Ascorbic Acid in Target Tissues

Once inside the cell, this compound derivatives must be enzymatically hydrolyzed to release active ascorbic acid. This bioactivation is a key determinant of their efficacy. The enzymes responsible for this hydrolysis are present in various target tissues. mdpi.comresearchgate.net

For example, topically applied ascorbic acid glycosides, like AA-2G, are hydrolyzed by α-glucosidase as they pass through the skin, continuously releasing ascorbic acid. mdpi.comjst.go.jpmdpi.com Similarly, 6-Acyl-AA-2G derivatives are metabolized to ascorbic acid by the sequential action of esterases and α-glucosidases. mdpi.comresearchgate.net The metabolic pathway for these derivatives can vary based on their specific chemical structure, influencing the rate of ascorbic acid release. mdpi.com

This enzymatic conversion allows this compound compounds to act as a reservoir, providing a sustained release of ascorbic acid within the target tissue. This is particularly advantageous in applications like dermatology, where a continuous supply of ascorbic acid is beneficial for collagen synthesis and antioxidant protection. mdpi.com

Roles of Converted Ascorbic Acid as an Enzymatic Cofactor

The ascorbic acid generated from this compound derivatives serves as an essential cofactor for a variety of enzymes, playing a crucial role in numerous physiological processes. liposhell.plfao.org Its primary function in this capacity is to maintain the prosthetic metal ions of these enzymes in their reduced, active state. mdpi.comrug.nl

Ascorbic acid is indispensable for the synthesis of collagen, the most abundant protein in mammals. mdpi.com It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes that catalyze the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. mdpi.comlumenlearning.comlorealdermatologicalbeauty.com These hydroxylation reactions are critical for the formation of a stable, triple-helical collagen molecule that can be secreted from the cell. lumenlearning.com

Prolyl hydroxylase and lysyl hydroxylase are α-ketoglutarate-dependent dioxygenases that contain a ferrous iron (Fe²⁺) atom at their active site. rug.nllumenlearning.comoup.com During the hydroxylation process, this iron atom is oxidized to its ferric state (Fe³⁺). Ascorbic acid is required to reduce the iron back to its ferrous form, thereby reactivating the enzyme for subsequent catalytic cycles. rug.nllumenlearning.comoup.com A deficiency in ascorbic acid leads to under-hydroxylated collagen, which is structurally unstable and rapidly degraded, resulting in the symptoms of scurvy. lumenlearning.com

Beyond its cofactor role, ascorbic acid has also been shown to stimulate the transcription of procollagen genes, further enhancing collagen production. mdpi.com

Ascorbic acid is a vital cofactor in the biosynthesis of carnitine and catecholamines. liposhell.plnews-medical.netmdpi.com

Carnitine Biosynthesis: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production. liposhell.plhelsinki.fi The synthesis of carnitine involves two hydroxylation steps catalyzed by α-ketoglutarate-dependent dioxygenases that require ascorbic acid. helsinki.finih.govhelsinki.fi These enzymes are trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase. helsinki.fihelsinki.fi Ascorbic acid deficiency can impair carnitine synthesis, potentially leading to fatigue and muscle weakness. helsinki.finih.gov

Catecholamine Biosynthesis: The synthesis of catecholamine neurotransmitters, such as norepinephrine (B1679862) and epinephrine, also depends on ascorbic acid. liposhell.plpatsnap.com Dopamine (B1211576) β-hydroxylase, the enzyme that converts dopamine to norepinephrine, requires ascorbic acid as a cofactor. nih.govacs.orgresearchgate.nettaylorandfrancis.com This enzyme contains copper at its active site, and ascorbic acid maintains the copper in its reduced state (Cu⁺), which is necessary for the hydroxylation reaction. acs.org The highest concentrations of ascorbic acid in the body are found in the adrenal and pituitary glands, tissues with high rates of catecholamine and peptide hormone synthesis. liposhell.plmdpi.com Ascorbic acid also indirectly participates in catecholamine synthesis by recycling tetrahydrobiopterin, a cofactor for tyrosine hydroxylase, the rate-limiting enzyme in this pathway. nih.gov

Ascorbic acid plays a crucial role as a cofactor in peptide amidation and tyrosine metabolism. liposhell.plnih.govdergipark.org.tr

Peptide Amidation: Many peptide hormones and neuropeptides require a C-terminal amide group for their full biological activity and stability. nih.govuniprot.orgnih.gov This amidation is catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.govuniprot.orgnih.govmybiosource.com The first step of this reaction, catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM, is dependent on molecular oxygen, copper, and ascorbic acid. uniprot.orgnih.govpnas.orgjneurosci.org Ascorbic acid donates electrons to maintain the copper ions in the reduced state necessary for the hydroxylation of the C-terminal glycine (B1666218) residue of the peptide precursor. nih.govpnas.org

Tyrosine Metabolism: Ascorbic acid is a cofactor for 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the catabolism of tyrosine. mdpi.com This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. mdpi.com Inadequate ascorbic acid can lead to the incomplete metabolism of tyrosine. liposhell.pl

Table 2: Ascorbic Acid-Dependent Enzymes and Their Functions

Enzyme Metabolic Pathway Function of Ascorbic Acid Key Substrates/Products
Prolyl Hydroxylase Collagen Biosynthesis Cofactor; reduces Fe³⁺ to Fe²⁺ rug.nllumenlearning.comoup.com Proline → Hydroxyproline lumenlearning.com
Lysyl Hydroxylase Collagen Biosynthesis Cofactor; reduces Fe³⁺ to Fe²⁺ rug.nllumenlearning.com Lysine → Hydroxylysine lumenlearning.com
Trimethyllysine Hydroxylase Carnitine Biosynthesis Cofactor helsinki.fihelsinki.fi Trimethyllysine → Hydroxytrimethyllysine
γ-Butyrobetaine Hydroxylase Carnitine Biosynthesis Cofactor helsinki.finih.govhelsinki.fi γ-Butyrobetaine → Carnitine
Dopamine β-Hydroxylase Catecholamine Biosynthesis Cofactor; reduces Cu²⁺ to Cu⁺ acs.orgtaylorandfrancis.com Dopamine → Norepinephrine nih.govresearchgate.net
Peptidylglycine α-Amidating Monooxygenase (PAM) Peptide Amidation Cofactor; reduces Cu²⁺ to Cu⁺ uniprot.orgnih.govpnas.org Glycine-extended peptides → Amidated peptides nih.govpnas.org
4-Hydroxyphenylpyruvate Dioxygenase Tyrosine Metabolism Cofactor mdpi.com 4-Hydroxyphenylpyruvate → Homogentisate mdpi.com

Carnitine and Catecholamine Biosynthesis

Redox Modulation by this compound Metabolites

The primary biochemical function of ascorbic acid, and by extension the metabolites of this compound, is related to its redox activity. mdpi.com As a potent water-soluble antioxidant, ascorbic acid can readily donate electrons to neutralize a wide variety of reactive oxygen species (ROS) and free radicals, such as the hydroxyl radical and superoxide (B77818) radical. mdpi.comliposhell.pl

In the process of scavenging these harmful species, ascorbic acid is oxidized to the ascorbyl radical, a relatively stable and non-reactive radical. Two molecules of the ascorbyl radical can then disproportionate to form one molecule of ascorbic acid and one molecule of dehydroascorbic acid (DHA). mdpi.com Alternatively, the ascorbyl radical can be reduced back to ascorbic acid by enzymes like monodehydroascorbate reductase. mdpi.com DHA can also be recycled back to ascorbic acid by dehydroascorbate reductase, a reaction that involves glutathione. mdpi.comnih.gov

This recycling capacity allows ascorbic acid to participate in multiple antioxidant cycles. For instance, it can regenerate other important antioxidants, such as α-tocopherol (vitamin E), from its radical form, thereby protecting cell membranes from lipid peroxidation. mdpi.comnews-medical.net

The redox potential of ascorbic acid also underlies its pro-oxidant activity under certain conditions, particularly in the presence of transition metals like iron and copper. nih.gov By reducing Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺, ascorbic acid can facilitate the generation of ROS through Fenton-type reactions. nih.gov This pro-oxidant effect is harnessed by the immune system for its bactericidal activity. liposhell.pl

In essence, the metabolites of this compound, primarily ascorbic acid, are central players in maintaining cellular redox balance, protecting cells from oxidative damage, and participating in a wide array of essential biochemical reactions.

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

This compound compounds are renowned for their antioxidant capabilities, primarily by converting to L-ascorbic acid, a potent free radical scavenger. news-medical.netunivarsolutions.com Reactive oxygen species (ROS), such as superoxide (O₂•-), hydroxyl (•OH), and hydrogen peroxide (H₂O₂), are byproducts of normal cellular metabolism and can cause significant damage to lipids, proteins, and DNA when present in excess. news-medical.net this compound derivatives, upon conversion, counteract this oxidative stress.

The antioxidant action of the released ascorbic acid involves donating electrons to neutralize these reactive species. mdpi.commdpi.com For instance, it can donate one electron to the superoxide radical to produce the relatively stable ascorbyl radical (Asc•−), or lose a second electron to form its oxidized state, dehydroascorbic acid (DHA). mdpi.com This process effectively breaks radical propagation chain reactions. mdpi.com

Different this compound compounds possess unique structural features that influence their antioxidant activity:

Ascorbyl Palmitate: This lipophilic (fat-soluble) derivative can penetrate cellular membranes and lipid environments. china-sinoway.comchina-sinoway.com Following its enzymatic hydrolysis to ascorbic acid and palmitic acid, the released ascorbic acid scavenges free radicals in aqueous (hydrophilic) cellular compartments, providing a dual-phase antioxidant effect. china-sinoway.comchina-sinoway.com Studies have also noted its ability to sequester trace metals that can catalyze the formation of peroxides and to quench singlet oxygen effectively. nih.gov Its presence has been shown to protect other antioxidants, like α-tocopherol (Vitamin E), from degradation. nih.gov

Magnesium Ascorbyl Phosphate (B84403) (MAP): A water-soluble and stable derivative, MAP is converted to L-ascorbic acid within the skin by phosphatases. inci.guide It effectively neutralizes free radicals generated by environmental stressors like UV radiation. sncnutra.com Clinical studies have demonstrated its capacity to reduce oxidative stress significantly. sncnutra.com MAP also works in synergy with Vitamin E, protecting it from oxidative damage. inci.guide

Tetrahexyldecyl Ascorbate (B8700270) (THDA): This oil-soluble ester is engineered for enhanced skin penetration. shoprootscience.comincidecoder.com Once inside the cell, it converts to active vitamin C. shoprootscience.com THDA has demonstrated strong antioxidant activity against various reactive oxygen species, including singlet oxygen and hydrogen peroxide, and it effectively inhibits the damaging process of lipid peroxidation. dryskinlove.com

The general mechanism for ROS scavenging by the active ascorbic acid is summarized below:

Reactive Oxygen Species (ROS) Scavenging Action of Ascorbic Acid
Superoxide (O₂•⁻) Donates an electron to form ascorbyl radical (Asc•⁻) and hydrogen peroxide. mdpi.comresearchgate.net
Hydroxyl Radical (•OH) Directly donates an electron to neutralize the highly reactive radical. mdpi.com
Hydrogen Peroxide (H₂O₂) Can be reduced by ascorbic acid, preventing its conversion to more harmful radicals. mdpi.com

Pro-oxidant Effects in Specialized Contexts

Paradoxically, under certain conditions, the L-ascorbic acid released from this compound compounds can exhibit pro-oxidant properties. This effect is not typically observed under normal physiological conditions but becomes relevant in specific contexts, particularly in the presence of high concentrations of transition metal ions like iron and copper. nih.govzu.ac.ae

The pro-oxidant activity stems from the ability of ascorbate to reduce these metal ions (e.g., reducing ferric iron, Fe³⁺, to ferrous iron, Fe²⁺). researchgate.netnih.gov The reduced metal ion can then react with hydrogen peroxide in a process known as the Fenton reaction, generating the highly reactive and damaging hydroxyl radical (•OH). researchgate.netzu.ac.ae

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Ascorbate sustains this reaction by continually regenerating the reduced ferrous iron (Fe²⁺) from the ferric state (Fe³⁺). zu.ac.ae This pro-oxidant mechanism has been explored for its potential in cancer therapy, as cancer cells often have higher levels of labile iron and may be more susceptible to the resulting oxidative stress. researchgate.netnih.govmdpi.com Studies have shown that high concentrations of vitamin C can generate hydrogen peroxide, leading to necrosis in tumor cells, which often have a reduced capacity to metabolize H₂O₂ compared to normal cells. nih.gov

One study noted that Tetrahexyldecyl Ascorbate (THDC) alone, when exposed to oxidative stress, could reduce the viability of keratinocytes. However, this pro-inflammatory effect was counteracted when combined with a stabilizing antioxidant. nih.gov Another in vitro study suggested that Ascorbyl Palmitate could potentially promote the generation of oxidized lipids induced by UVB radiation, which might damage cells. typology.com These findings highlight that the environment and cellular context are critical in determining whether the net effect is antioxidant or pro-oxidant.

Interactions with Epigenetic Mechanisms and Gene Expression

A significant aspect of the molecular pharmacology of this compound, via its conversion to L-ascorbic acid, is its role as a crucial cofactor for a class of enzymes that regulate epigenetics. mdpi.comnih.gov Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. researchgate.net These modifications include DNA methylation and histone modification.

L-ascorbic acid is a vital cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases and the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) . nih.govresearchgate.net Both enzyme families are iron (Fe²⁺) and α-ketoglutarate-dependent dioxygenases. nih.gov

DNA Demethylation: TET enzymes are responsible for oxidizing 5-methylcytosine (B146107) (5mC), a primary epigenetic mark that often silences gene expression, to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms. nih.govnih.gov This process is the first step in active DNA demethylation, which can lead to the reactivation of gene expression. actanaturae.ru Vitamin C enhances TET activity, thereby promoting DNA demethylation and influencing the expression of numerous genes, including tumor suppressors. zu.ac.aenih.gov

Histone Demethylation: Histone proteins package DNA into chromatin, and modifications to their tails regulate chromatin structure and gene accessibility. mdpi.com JHDM enzymes remove methyl groups from histone lysine residues, another key epigenetic mark. mdpi.comresearchgate.net Ascorbate is required for the optimal function of JHDMs, thus playing a role in regulating the histone code that controls which genes are turned on or off. nih.govactanaturae.ru

By influencing these key epigenetic enzymes, this compound compounds can indirectly modulate gene expression involved in a wide array of cellular processes, including:

Cellular differentiation and pluripotency maintenance. mdpi.com

Regulation of pro-myelinating genes in nerve cells. mdpi.com

Expression of genes related to collagen synthesis. nih.gov

Modulation of hypoxia-inducible factor (HIF), which impacts cancer metastasis. zu.ac.ae

For example, studies have shown that 3-O-ethyl ascorbic acid, a stable derivative, can influence the expression of receptors related to redox balance and inflammation in keratinocytes. researchgate.net The combination of Tetrahexyldecyl Ascorbate with a stabilizing agent was found to increase the expression of genes associated with keratinocyte differentiation and repress genes for matrix metalloproteinases (MMPs), enzymes that degrade collagen. nih.gov

Influence on Iron Metabolism and Absorption

This compound compounds, by providing a source of L-ascorbic acid, play a well-established role in the metabolism and absorption of non-heme iron, which is the form of iron found in plant-based foods. caringsunshine.comimrpress.com The absorption of non-heme iron in the gastrointestinal tract is often inefficient because it is typically in the ferric (Fe³⁺) state, which is less soluble and cannot be readily transported into intestinal cells. consensus.appspring8.or.jp

The primary mechanism by which L-ascorbic acid enhances iron absorption is by acting as a potent reducing agent. consensus.appresearchgate.net In the acidic environment of the stomach and the upper intestine, it reduces ferric iron (Fe³⁺) to the more soluble and absorbable ferrous iron (Fe²⁺). caringsunshine.comspring8.or.jpacs.org This ferrous iron is the form that can be taken up by the divalent metal transporter 1 (DMT1) on the surface of intestinal enterocytes. spring8.or.jp

Reduction of Iron: Fe³⁺ (less absorbable) + Ascorbic Acid → Fe²⁺ (more absorbable) + Oxidized Ascorbic Acid

Furthermore, ascorbic acid can form a soluble chelate complex with ferric iron. consensus.appresearchgate.net This complex helps to keep the iron soluble and available for absorption, especially as the pH increases in the duodenum. spring8.or.jp This action can counteract the inhibitory effects of dietary components like phytates and polyphenols, which can bind to iron and prevent its absorption. acs.org

Beyond absorption, L-ascorbic acid is also involved in intracellular iron homeostasis. It has been suggested to participate in processes such as:

Facilitating the release of iron from the storage protein ferritin. imrpress.com

Increasing the synthesis of ferritin to safely store iron within cells. researchgate.net

Decreasing the efflux of iron from cells. researchgate.net

This compound compounds like Magnesium Ascorbyl Phosphate are recognized for their ability to convert to vitamin C in the body and thereby support iron absorption. sncnutra.comcaringsunshine.comjjhtbio.com

Advanced Delivery Systems and Bioavailability Enhancement of Provitamin C

Design and Characterization of Encapsulation Technologies

Encapsulation technologies are central to improving the delivery of Provitamin C. By enclosing the active compound within a protective shell, these systems can shield it from environmental factors like oxygen and pH changes, thereby enhancing stability and controlling its release. nih.govmdpi.comimpactfactor.org

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which closely resemble the structure of cell membranes. natur-drogeriet.com This structural similarity allows liposomes to effectively encapsulate both hydrophilic and lipophilic compounds and facilitate their transport across biological membranes. natur-drogeriet.comamymyersmd.com Encapsulating this compound within these lipid-based carriers protects it from degradation in the gastrointestinal tract and can enhance its absorption. nih.govamymyersmd.comccsenet.org

The design of liposomal systems involves optimizing factors such as particle size, surface charge (zeta potential), and encapsulation efficiency. For instance, liposomes prepared by methods like ethanol (B145695) injection followed by high-pressure homogenization can yield uniform particle sizes with a low polydispersity index (<0.3) and high encapsulation efficiencies exceeding 96%. researchgate.net These characteristics are crucial for stability and predictable release kinetics. researchgate.net Research has shown that liposomal encapsulation can significantly increase the bioavailability of Vitamin C and its derivatives compared to non-liposomal forms. ccsenet.orgnih.govnih.gov In one randomized, double-blind, crossover trial, a liposomal Vitamin C formulation demonstrated a 27% higher maximum plasma concentration (Cmax) and a 21% greater area under the curve (AUC), indicating superior absorption compared to a standard Vitamin C supplement. nih.gov

Microencapsulation and nanoencapsulation are processes that involve coating tiny particles of a core material, in this case, this compound, with a protective polymer or lipid shell. impactfactor.org The primary distinction between them is the size of the resulting particles, with microcapsules typically ranging from 1 to 1000 µm and nanocapsules being smaller than 1 µm. impactfactor.orgmdpi.com These techniques are employed to enhance the stability and control the release of sensitive compounds. researchgate.netmdpi.com

Common methods include spray-drying, coacervation, and emulsification. researchgate.netmdpi.com For example, a study on microencapsulated ascorbic acid using coating materials like medium-chain triacylglycerol (MCT) demonstrated controlled release properties. nih.gov In simulated gastric fluid, only 1.32% to 6.3% of the ascorbic acid was released over 60 minutes, whereas in simulated intestinal fluid, the release increased to 94.7%, indicating that the encapsulation effectively protects the vitamin through the stomach for release in the intestine. nih.gov Similarly, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed for lipophilic derivatives like Ascorbyl Palmitate. tandfonline.comingentaconnect.com Research showed that NLCs could achieve an encapsulation efficiency of nearly 100% for Ascorbyl Palmitate, with particle sizes in the range of 170-250 nm. nih.govresearchgate.net

Table 1: Comparison of Encapsulation Techniques for this compound Derivatives
TechniqueThis compound DerivativeKey FindingsReference
Liposomal EncapsulationVitamin CDemonstrated a 27% higher Cmax and 21% higher AUC compared to non-liposomal form in a human trial. nih.gov
Nanoencapsulation (NLCs)Ascorbyl PalmitateAchieved nearly 100% encapsulation efficiency with particle sizes of 170-250 nm. nih.govresearchgate.net
Microencapsulation (MCT coat)Ascorbic AcidShowed low release in simulated gastric fluid (1.32%) and high release in simulated intestinal fluid (94.7%). nih.gov
NanoemulsionSodium Ascorbyl Phosphate (B84403)Stable formulations with globule sizes under 200 nm were developed to improve dispersion in oil phases. scispace.com

Beyond basic liposomes, a variety of biopolymer and advanced lipid-based systems are utilized to deliver this compound. Biopolymers such as chitosan (B1678972) and gelatin can be used to form protective matrices around the active compound. taylorandfrancis.comresearchgate.net Lipid-based systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer enhanced stability for lipophilic derivatives like Ascorbyl Palmitate. nih.govingentaconnect.com

SLNs are lipid particles that are solid at room temperature, while NLCs are a modified version that incorporates liquid lipids, creating a less-ordered structure that can accommodate more of the active compound and prevent its expulsion during storage. nih.gov A study comparing the stability of Ascorbyl Palmitate in SLNs, NLCs, and a standard nanoemulsion found that the lipid nanoparticles offered superior protection. ingentaconnect.com After three months of storage at 4°C, the non-degraded Ascorbyl Palmitate content was highest in the NLC (71.1%) and SLN (67.6%) formulations, compared to just 55.2% in the nanoemulsion. ingentaconnect.com Other systems, such as lyotropic liquid crystals (LLCs), have also been shown to provide high stability for both Vitamin C and Ascorbyl Palmitate. tandfonline.com

Microencapsulation and Nanoencapsulation Techniques

Bioavailability and Bioaccessibility Assessment of this compound Formulations

The ultimate goal of advanced delivery systems is to increase the amount of active this compound that is available for absorption (bioaccessibility) and the amount that ultimately reaches systemic circulation (bioavailability). nih.govnih.gov To evaluate the effectiveness of these formulations, researchers use a combination of in vitro and in vivo models.

In vitro models are crucial for the initial screening and characterization of delivery systems. Standardized static in vitro digestion models, such as the INFOGEST protocol, simulate the conditions of the human mouth, stomach, and small intestine. mdpi.comtandfonline.com These models use simulated salivary, gastric, and intestinal fluids containing relevant enzymes and electrolytes to assess the release and stability of the encapsulated compound during digestion. nih.govwhiterose.ac.uk

For example, studies have used simulated gastric and intestinal fluids to test the release of microencapsulated ascorbic acid, demonstrating its stability in acidic conditions and subsequent release in the neutral pH of the intestine. nih.gov To predict absorption, Caco-2 cell monolayers are widely used as a model of the intestinal epithelium. ccsenet.orgmdpi.com These cells can form a barrier that mimics the human gut wall, allowing researchers to measure the permeability of different formulations. A study using a Caco-2 cell model found that liposomal Vitamin C had a 1.42 times higher apparent permeability coefficient (Papp) than non-liposomal Vitamin C, suggesting significantly enhanced absorption across the intestinal barrier. ccsenet.org

Table 2: In Vitro Permeability and Release Data
FormulationModelKey ResultReference
Liposomal Vitamin CCaco-2 Cell ModelPermeability was 41.40%, which was 1.42 times higher than non-liposomal Vitamin C (29.16%). ccsenet.org
Fiber Interlaced Liposomal Vitamin CSimulated DigestionSustained release in simulated gastric fluid (21.15%) with better release in simulated intestinal fluid (95.34%). rsc.org
Microencapsulated Ascorbic Acid (PGMS)Simulated DigestionRelease of 9.5% to 16.0% in simulated gastric fluids. nih.gov

While in vitro models are informative, in vivo studies in animal models or humans provide the definitive measure of bioavailability. tandfonline.comnih.gov These studies typically involve administering a specific formulation and then measuring the concentration of the compound or its active form in blood plasma or tissues over time. nih.gov Key pharmacokinetic parameters derived from these studies include the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time (Area Under the Curve, or AUC). nih.govnih.gov

A review of ten clinical trials comparing liposomal versus non-liposomal Vitamin C found that nine of the studies showed higher bioavailability for the liposomal form, with the Cmax being 1.2 to 5.4 times higher and the AUC being 1.3 to 7.2 times higher. nih.gov A specific randomized, double-blind clinical study on a fiber-interlaced liposomal Vitamin C formulation reported a 5.77-fold higher relative oral bioavailability compared to unformulated Vitamin C. rsc.org Another study using a powdered liposomal formulation found a 30% increase in bioavailability (AUC) compared to a non-encapsulated control. mdpi.com These findings confirm that advanced delivery systems can substantially enhance the systemic uptake of this compound and its active form. nih.govnih.govrsc.org

In Vitro Digestion and Absorption Models

Factors Modulating Delivery System Efficacy and Release Kinetics

The effectiveness of advanced delivery systems for this compound and the rate at which the active compound is released are not static; they are influenced by a complex interplay of formulation and environmental factors. The efficacy of these systems is critically dependent on their composition, microstructure, and physicochemical properties, which collectively dictate the stability, bioavailability, and release profile of the encapsulated this compound derivative.

Composition and Microstructure of the Delivery System

The choice of components in a delivery system is a primary determinant of its performance. For lipid-based carriers like microemulsions, liquid crystals (LCs), and solid lipid nanoparticles (SLNs), the type and ratio of oil, surfactant, and water profoundly affect both the stability and release of this compound.

Research on Ascorbyl Palmitate (AP), a lipid-soluble this compound, demonstrates that the microstructure of the delivery vehicle is decisive for its stability and release. A comparative study of lipid-based systems revealed that lyotropic liquid crystals (LLCs) offered the highest stability for AP compared to water-in-oil (W/O) and oil-in-water (O/W) microemulsions. tandfonline.com The ordered structure of LLCs appears to provide a more protective environment for the antioxidant. tandfonline.com

Furthermore, the water content within these systems directly modulates the release profile. In one study, lamellar liquid crystal samples with lower water content exhibited better AP stability and a faster release rate compared to more diluted samples. mdpi.com Specifically, a formulation with low water content showed up to 52% of non-degraded AP after 28 days and an 18% release in 8 hours, whereas a more diluted version had only 29% non-degraded AP and a 12% release in the same timeframe. mdpi.com This suggests that as the system is diluted, for instance by the moisture on the skin surface, the microstructure can be altered, which in turn changes the release kinetics. mdpi.com

The composition of the surfactant system is also critical. In the development of a nanoemulsion containing Ascorbyl Tetraisopalmitate (ATIP), another lipid-soluble this compound, the Hydrophile-Lipophile Balance (HLB) of the surfactants used was a key factor. Researchers found that the specific concentration ratio of two surfactants (Tween 80 and Tween 85) was crucial for achieving a stable nano-range particle size. nanomedicine-rj.com

The following table summarizes findings on how delivery system composition and microstructure affect Ascorbyl Palmitate release and stability.

Delivery System TypeThis compound FormKey Modulating FactorObservationRelease/Stability Finding
Liquid Crystals (LCs)Ascorbyl PalmitateWater ContentLCs with lower water content provided better stability and faster release. mdpi.com~18% released in 8h (low water) vs. ~12% released in 8h (high water). mdpi.com
Microemulsions (MEs) vs. Liquid Crystals (LLCs)Ascorbyl PalmitateSystem MicrostructureLLCs provided the highest stability for AP compared to W/O and O/W microemulsions. tandfonline.comW/O ME showed the highest release rate for hydrophilic Vitamin C (~60%), while LLCs were lower (~40%), indicating microstructure's role over viscosity. tandfonline.com
Nanosuspension-Gel (NS-G) vs. Microemulsion Gel (ME-G)Ascorbyl PalmitateFormulation TypeHigh-payload nanosuspension designed for improved skin delivery. mdpi.comNS-G showed significantly larger skin accumulation than ME-G at 3, 6, and 12 hours. mdpi.com
NanoemulsionAscorbyl TetraisopalmitateSurfactant HLBThe ratio of Tween 80 to Tween 85 was critical for particle size and stability. nanomedicine-rj.comA stable nanoemulsion with a pH of 4.8 was achieved, protecting the active ingredients. nanomedicine-rj.com

Physicochemical Properties and Release Kinetics

The physicochemical characteristics of a delivery system, such as particle size, zeta potential, and viscosity, are direct consequences of its composition and play a significant role in its efficacy and release kinetics.

For instance, a high-payload nanosuspension of Ascorbyl Palmitate was developed with a particle size of 493.2 nm and a high negative zeta potential of -48.7 mV, which indicates good physical stability due to electrostatic repulsion between particles. mdpi.com This nanosuspension, when incorporated into a gel (NS-G), demonstrated faster skin absorption and accumulation compared to a microemulsion gel (ME-G). mdpi.com After 3 hours, the skin accumulation from the NS-G was approximately four times greater than that from the ME-G. mdpi.com This highlights how engineering the physical properties of the carrier can enhance bioavailability.

The viscosity of the system can also influence release, although its effect may not always be straightforward. In a study comparing microemulsions and liquid crystals, the W/O microemulsion, despite being potentially more viscous than an O/W microemulsion, showed the highest release rate for hydrophilic vitamin C, suggesting that the microstructure and partitioning behavior of the active ingredient can be more influential than the system's bulk viscosity. tandfonline.com

The following table details the physicochemical properties of an optimized Ascorbyl Palmitate nanosuspension-gel and its impact on skin delivery.

ParameterValueSystemImpact on Efficacy
This compound FormAscorbyl PalmitateNanosuspension-Gel (NS-G)Designed to enhance skin delivery of a poorly water-soluble antioxidant. mdpi.com
Particle Size493.2 nmNS-GNanocrystal size contributes to increased surface area for dissolution. mdpi.com
Zeta Potential-48.7 mVNS-GHigh negative charge indicates good stability against aggregation. mdpi.com
Viscosity2.3 cP (at 100 s⁻¹)NS-GLow viscosity with shear allows for good spreadability. mdpi.com
Skin Accumulation vs. ME-G (at 3h)~4x higherNS-GDemonstrates significantly enhanced bioavailability and skin penetration. mdpi.com

Analytical Methodologies for Quantification of Provitamin C and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Provitamin C and its related compounds, offering high specificity and the ability to simultaneously measure multiple analytes. chemistrydocs.com

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the determination of this compound derivatives in various matrices, particularly in cosmetics and pharmaceutical formulations. researchgate.netresearchgate.net Reverse-phase HPLC, often employing a C18 column, is a common approach for separating these polar compounds. nih.govglsciences.com

For instance, a method for the simultaneous determination of whitening agents in cosmetics, including ascorbyl glucoside and magnesium ascorbyl phosphate (B84403), utilizes a C18 column with a mobile phase consisting of a phosphate buffer and methanol. ncl.edu.twjfda-online.com Detection is typically carried out using a UV detector, with wavelengths set around 250-280 nm. researchgate.netncl.edu.twchrom-china.com The development of HPLC methods often involves optimizing the mobile phase composition and pH to achieve optimal separation of the analytes. jfda-online.com Ion-pair reagents, such as tetrabutylammonium (B224687) hydroxide (B78521), can be incorporated into the mobile phase to enhance the retention and separation of highly polar compounds like Vitamin C on reverse-phase columns. oup.com

A key advantage of HPLC is its ability to separate the provitamin from its active form and other degradation products, allowing for a comprehensive stability and efficacy analysis. nih.gov For example, research has demonstrated the successful separation and quantification of L-ascorbic acid 2-glucoside from a reaction mixture using HPLC. researchgate.net

Table 1: Exemplary HPLC Methods for this compound and Derivative Analysis

Analyte(s)MatrixColumnMobile PhaseDetectionReference
Ascorbyl Glucoside, Magnesium Ascorbyl Phosphate, etc.CosmeticsCosmosil 5C18-AR-II0.05 M KH2PO4 (pH 2.5) and Methanol (99:1, v/v)UV at 280 nm ncl.edu.tw
L-Ascorbic Acid 2-GlucosideStandard SolutionInertsil ODS-HL (5 µm, 250 x 4.6 mm)Acetonitrile and Potassium Dihydrogen Phosphate with Tetrabutylammonium Hydroxide (pH 5.2)UV at 279 nm glsciences.com
Vitamin CPharmaceutical Oral SolutionNot SpecifiedAqueous phase with 0.005 mol/L tetrabutylammonium hydroxide and Methanol (80:20, v/v, pH 6.0)UV oup.com
Vitamin C and its derivativesCosmeticsYMC-Triart C18 (250 mm × 4.6 mm, 5 µm)0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0) and methanolUV at 250 nm chrom-china.com

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. mdpi.comresearchgate.net These advantages make UPLC-UV an excellent choice for the rapid and accurate quantification of Vitamin C and its precursors. nih.gov

UPLC methods have been successfully developed for the determination of total Vitamin C (ascorbic acid and dehydroascorbic acid) in various plant materials. nih.govresearchgate.net The sample preparation for UPLC analysis often involves extraction in an acidic medium to enhance the stability of the analytes. nih.gov Similar to HPLC, UPLC systems are typically coupled with UV detectors for quantification. The enhanced sensitivity of UPLC allows for the detection of low concentrations of these compounds. researchgate.netresearchgate.net A UPLC-based method demonstrated a limit of detection of 22 ng/mL for L-ascorbic acid. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

Spectrophotometric and Titrimetric Methods for this compound Analysis

While chromatographic methods offer high specificity, spectrophotometric and titrimetric methods provide simpler and more rapid alternatives for the analysis of Vitamin C and its derivatives, particularly in quality control settings. cabidigitallibrary.orgresearchgate.net

Direct spectrophotometry can be used for the determination of L-ascorbic acid. scispace.comresearchgate.net The method often involves the use of a stabilizing agent, such as potassium thiocyanate (B1210189) or sodium oxalate, to prevent the oxidation of ascorbic acid in aqueous solutions. cabidigitallibrary.orgresearchgate.net The absorbance is typically measured in the UV range, around 265-266 nm. cabidigitallibrary.orgresearchgate.net These methods have been shown to be sensitive, with molar absorptivity values in the range of 1.42×10⁴ dm³ mol⁻¹ cm⁻¹. cabidigitallibrary.orgresearchgate.net

Spectrophotometric methods can also be designed to measure specific metabolites. For instance, a method for the determination of dehydroascorbic acid involves monitoring the kinetics of its absorbance changes in a phosphate-methanol buffer, with a detection limit below 0.1 µmol/liter. nih.gov Colorimetric methods, based on the formation of a colored azo dye through a coupling reaction with the analyte, have also been developed for ascorbic acid determination. rdd.edu.iq

Titrimetric methods, while generally less specific than chromatographic techniques, are simple and can provide results comparable to other methods for total Vitamin C content. researchgate.net

Method Validation and Matrix-Specific Considerations in Research

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the results. researchgate.netresearchgate.net This process typically involves assessing parameters such as linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy (recovery), and specificity. researchgate.netresearchgate.netncl.edu.tw

For HPLC and UPLC methods, linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and detector response. ncl.edu.twrjtcsonline.com Precision is evaluated by performing repeated analyses of the same sample, while accuracy is often determined through spike recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. ncl.edu.twbioline.org.br

Matrix effects are a significant consideration, especially when analyzing complex samples like cosmetics or food. researchgate.netnih.gov The sample matrix can interfere with the analysis, affecting the accuracy of the results. Therefore, it is essential to validate the method for each specific matrix. researchgate.net For example, a study on the quantification of Vitamin C in diverse foods highlighted the need for matrix-specific validation. researchgate.net Sample preparation techniques, such as extraction with appropriate solvents and buffers, are crucial for minimizing matrix interferences. researchgate.netchrom-china.com

Table 2: Validation Parameters for an HPLC Method for Whitening Agents in Cosmetics

ParameterAscorbyl GlucosideMagnesium Ascorbyl PhosphateReference
Linearity (R²)0.9998 - 1.00000.9998 - 1.0000 ncl.edu.tw
Intraday Precision (RSD%)< 2.4%< 2.4% ncl.edu.tw
Interday Precision (RSD%)< 2.4%< 2.4% ncl.edu.tw
Average Recovery93.5% - 103.3%93.5% - 103.3% ncl.edu.tw
Limit of Quantitation (µg/mL)20.080.0 ncl.edu.tw

Advanced Techniques for Structural Elucidation and Trace Analysis

For the structural elucidation of this compound derivatives and their metabolites, as well as for the analysis of trace amounts, more advanced techniques are employed. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool in this regard. researchgate.netcrimsonpublishers.com

LC-MS/MS (tandem mass spectrometry) allows for the simultaneous determination of ascorbic acid and dehydroascorbic acid with high selectivity and sensitivity. mdpi.comresearchgate.net This technique is particularly useful for analyzing complex biological matrices. nih.govnih.gov The use of isotope-labeled internal standards in LC-MS methods can further enhance the accuracy of quantification. nih.gov

Advanced MS techniques can also provide detailed structural information. For instance, the structure of L-ascorbic acid 2-phosphate magnesium, a Vitamin C derivative, was characterized using a combination of techniques including Fourier-transform infrared spectroscopy (FT-IR) and single-crystal X-ray diffraction of its sodium salt. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, as demonstrated in the analysis of ascorbic acid-2-glucoside. google.com These advanced methods are invaluable for identifying novel this compound compounds and understanding their metabolic pathways. nagase.comgoogle.com

Stability and Degradation Kinetics of Provitamin C Compounds

Intrinsic Factors Influencing Compound Stability

The inherent chemical structure of a provitamin C compound plays a significant role in its stability. Derivatives are created by modifying the ascorbic acid molecule, often at the second or sixth carbon position, to protect the easily oxidized enediol group. researchgate.net This structural alteration is a key determinant of the compound's resistance to degradation.

Impact of pH and Oxidation

The pH of a solution is a major factor affecting the stability of this compound derivatives. nih.gov For instance, Ascorbyl Glucoside has been shown to be stable across a wide pH range, from 5.0 to 8.0. chemicalbook.compaulaschoice.nl One study comparing a 0.2% (W/V) Ascorbyl Glucoside solution with a 0.2% (W/V) sodium ascorbyl phosphate (B84403) solution found that Ascorbyl Glucoside remained stable across various pH environments when stored in the dark at 50℃ for 20 days. chemicalbook.com In contrast, Magnesium Ascorbyl Phosphate may discolor in formulations with a pH below 6.0, with its optimal stability found between pH 6.0 and 7.0. lotioncrafter.com Sodium Ascorbyl Phosphate is most stable at a neutral pH of approximately 7. typology.comatamanchemicals.com The stability of Ascorbyl Palmitate, however, is not significantly improved by pH adjustments. pureandcare.com

Oxidation is a primary degradation pathway for all forms of vitamin C. researchgate.net this compound derivatives are designed to be more resistant to oxidation than L-ascorbic acid. researchgate.net The introduction of a phosphate group in Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate protects the enediol structure from oxidation. researchgate.nettypology.com Similarly, the glucose molecule attached to ascorbic acid in Ascorbyl Glucoside provides stability against oxidation. atamanchemicals.com However, factors like the presence of oxygen and metal ions can still accelerate oxidative degradation. researchgate.netinnovareacademics.in

Temperature and Thermal Degradation Kinetics

Temperature is a critical factor influencing the degradation rate of this compound compounds. nih.gov Generally, higher temperatures accelerate the degradation process. oup.com Studies on various this compound forms have demonstrated this relationship. For example, Magnesium Ascorbyl Phosphate is considered stable at 80°C for up to 20 hours, allowing for its inclusion in the heated water phase of formulations for short periods. lotioncrafter.com It also retains over 95% of its potency in aqueous solutions at 40°C. lotioncrafter.com Ascorbyl Glucoside is also noted for its high-temperature stability. chemicalbook.com In contrast, Ascorbyl Palmitate processing should avoid temperatures exceeding 65°C. phexcom.com

The thermal degradation of these compounds often follows first-order or second-order kinetics. For instance, the thermal degradation of vitamin C and its provitamin forms in tree tomato juice was found to follow first-order kinetics at temperatures of 70, 80, and 90°C. oup.comresearchgate.net The activation energies (Ea), which represent the energy barrier for the degradation reaction, were determined for several compounds, indicating varying degrees of thermal resistance. oup.comoup.com A study on Sodium Ascorbyl Phosphate in a water-glycerol system revealed that its thermal degradation follows second-order kinetics. researchgate.netnih.gov

Table 1: Thermal Degradation Kinetics of this compound and Related Compounds in Tree Tomato Juice

Compound Activation Energy (Ea, kJ mol⁻¹)
α-carotene 69.75
β-carotene 59.50
Provitamin A 51.67
Zeaxanthin 43.66
Vitamin C 41.27
Lycopene 18.84
β-cryptoxanthin 18.23

Data from a study on the influence of temperature (70, 80, and 90 °C) on the degradation of bioactive compounds in tree tomato juice. The degradation followed first-order kinetics. oup.comresearchgate.netoup.com

Effects of Light and Metal Ions

Exposure to light and the presence of metal ions are significant external factors that can catalyze the degradation of this compound compounds. researchgate.netphexcom.com Light, particularly UV radiation, can accelerate the oxidation of these molecules. pureandcare.comresearchgate.net For this reason, it is often recommended to store products containing this compound in opaque or dark packaging to protect them from light. phexcom.comlearncanyon.com Ascorbyl Palmitate, for instance, is known to degrade gradually under UV light. pureandcare.com

Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of ascorbic acid and its derivatives. phexcom.com Ascorbyl Glucoside has demonstrated excellent stability and color retention in the presence of various metal salts, even when heated. chemicalbook.com On the other hand, Magnesium Ascorbyl Phosphate is not very stable in the presence of metal ions. pureandcare.com The main issue with Ascorbyl Palmitate's stability is its oxidation mediated by trace transition metal ions. innovareacademics.in

Influence of Formulation and Processing on Stability

The composition and processing of a formulation significantly impact the stability of the incorporated this compound. skiningredients.com The choice of vehicle and other raw materials is crucial as they must be compatible with the active vitamin C derivative. skiningredients.com For instance, the stability of Ascorbyl Palmitate is influenced by its location within a microemulsion and the presence of dissolved oxygen. researchgate.net

Certain formulation ingredients can enhance stability. The inclusion of other antioxidants, such as vitamin E (alpha-tocopherol) and ferulic acid, can have a synergistic effect, improving the stability of this compound. phexcom.comlearncanyon.com The combination of Ascorbyl Palmitate with alpha-tocopherol (B171835) shows marked synergism. phexcom.com The viscosity of a formulation can also play a role; for example, increasing the glycerin content in an aqueous solution was found to enhance the stability of Vitamin C. rjptonline.org

Processing conditions during manufacturing also affect stability. High-pressure processing (HP) combined with heat has been studied for its impact on vitamin C and provitamin A carotenoids in orange juice. acs.org Different combinations of pressure and temperature yielded varying results in terms of nutrient retention, with some treatments leading to an initial decrease in ascorbic acid while others maintained its levels. acs.org

Strategies for Enhancing the Stability of this compound in Research Applications

Several strategies are employed to enhance the stability of this compound compounds for their effective use in research and product development.

A primary strategy is the use of derivatives like Ascorbyl Glucoside, Magnesium Ascorbyl Phosphate, and Sodium Ascorbyl Phosphate, which are inherently more stable than L-ascorbic acid. rjtcsonline.comrjtcsonline.com These derivatives protect the unstable enediol group from oxidation. researchgate.net

Encapsulation is another effective technique. Encapsulating this compound in systems like liposomes, nanoparticles, or microparticles can protect it from environmental factors such as light, oxygen, and incompatible ingredients. researchgate.netrjtcsonline.comijisrt.com For example, encapsulating Magnesium Ascorbyl Phosphate in collagen-based microspheres has been shown to improve its stability in oil-in-water emulsions compared to the non-encapsulated form. researchgate.net Microencapsulation of ascorbic acid has been shown to significantly enhance its stability in aqueous solutions. ijisrt.com

The addition of other antioxidants and chelating agents to formulations is a common practice to improve stability. rjtcsonline.comrjtcsonline.com Antioxidants like vitamin E and ferulic acid work synergistically to protect vitamin C from degradation. learncanyon.com Chelating agents can bind to metal ions, preventing them from catalyzing oxidative reactions. rjtcsonline.com

Careful control of formulation and processing parameters is also crucial. This includes optimizing the pH of the final product, using packaging that protects from light, and avoiding excessive heat during manufacturing. phexcom.comrjtcsonline.comresearchgate.net For example, deaeration procedures and the use of inert gas can minimize oxygen exposure. phexcom.com

Emerging Research Frontiers and Future Perspectives in Provitamin C Science

Discovery and Characterization of Novel Ascorbic Acid Precursors and Derivatives

The exploration for new provitamin C compounds is an active area of research, driven by the need for more stable and bioavailable forms of vitamin C. Scientists are investigating both natural sources and synthetic pathways to identify and characterize novel ascorbic acid precursors and derivatives.

Recent research has led to the discovery of several new ascorbic acid derivatives. For instance, an untargeted metabolomics approach using liquid chromatography-mass spectrometry (LC-MS) on the fruit of Rosa roxburghii Tratt led to the identification of 251 different metabolites. researchgate.netnih.gov Among these, 17 were novel ascorbic acid (AA) derivatives. researchgate.netnih.gov These newly found derivatives were not limited to the commonly known ascorbyl glycosides but also included conjugates of the ascorbyl unit with organic acids, flavonoids, and glucuronic acid. researchgate.netnih.gov This discovery suggests that the diversity of naturally occurring vitamin C precursors is broader than previously understood. researchgate.net

In the realm of synthetic chemistry, researchers have successfully synthesized novel multifunctional ascorbic acid derivatives. nih.gov One approach involves using a copper (I)-catalyzed azide-alkyne cycloaddition reaction, often referred to as "click chemistry," to create new molecules. nih.gov These synthetic strategies have yielded compounds with potential applications beyond simple vitamin C activity, including roles in neuroprotection and anti-inflammation. nih.gov Other synthetic efforts have focused on creating lipophilic derivatives of ascorbic acid to improve its penetration through biological membranes. mdpi.com

The characterization of these novel compounds involves a suite of analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are fundamental in identifying and quantifying these molecules. researchgate.netnih.govresearchgate.net Further structural elucidation is often achieved using nuclear magnetic resonance (NMR) spectroscopy. The functional characterization involves assessing their stability, antioxidant capacity, and their ability to convert to ascorbic acid within biological systems. mdpi.com

Novel Ascorbic Acid Derivative Class Discovery Method Source/Synthesis Key Structural Features Potential Significance
Ascorbyl-Organic Acid ConjugatesUntargeted Metabolomics (LC-MS)Fruit of Rosa roxburghii TrattAscorbic acid linked to various organic acidsExpanded pool of natural vitamin C precursors researchgate.netnih.gov
Ascorbyl-Flavonoid ConjugatesUntargeted Metabolomics (LC-MS)Fruit of Rosa roxburghii TrattAscorbic acid linked to flavonoid moleculesPotential for synergistic antioxidant effects researchgate.netnih.gov
Ascorbyl-Glucuronic Acid ConjugatesUntargeted Metabolomics (LC-MS)Fruit of Rosa roxburghii TrattAscorbic acid linked to glucuronic acidNovel metabolic intermediates of vitamin C researchgate.netnih.gov
Multifunctional Ascorbic Triazole DerivativesSynthetic (Click Chemistry)Laboratory SynthesisAscorbic acid core with triazole moietiesMultifunctional activities including neuroprotection nih.gov
Lipophilic Aromatic Butenolide DerivativesSynthetic ChemistryLaboratory SynthesisAromatic groups attached to the butenolide lactone ringEnhanced lipophilicity and antioxidant activity mdpi.com
6-O-Acyl-L-Ascorbic Acid-3-O-PhosphatesSynthetic ChemistryLaboratory SynthesisAcyl chain at C-6 and phosphate (B84403) group at C-3Improved stability and radical scavenging ability mdpi.com

Advanced Computational and In Silico Modeling for Structure-Function Relationships

Computational and in silico modeling have become indispensable tools in the study of this compound, enabling researchers to predict the properties and functions of novel derivatives and to understand their interactions with biological systems at a molecular level. These methods offer a rapid and cost-effective way to screen potential candidates before undertaking expensive and time-consuming laboratory experiments.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a molecule to a target protein. In this compound research, this has been used to evaluate the interaction of ascorbic acid and its derivatives with various enzymes and receptors. For example, studies have used molecular docking to investigate the binding of ascorbic acid and L-ascorbic acid-2 glycoside to vascular endothelial growth factor (VEGF), revealing binding energies of -5.2 kcal/mol and -4.7 kcal/mol, respectively. nih.govresearchgate.net Another study used molecular docking to assess the interaction between ascorbic acid and prolyl hydroxylase 2 (PHD2), an enzyme involved in cellular responses to hypoxia, and found a stable interaction with a binding affinity of -5.7 kcal/mol. biomedpress.org

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the antioxidant activity of newly designed this compound derivatives. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also crucial for the development of effective this compound compounds. Tools like SwissADME are used to predict the pharmacokinetic properties of new derivatives, such as their gastrointestinal absorption and blood-brain barrier penetration. aip.org This helps in selecting candidates with favorable drug-like properties for further development. nih.govresearchgate.net

Computational Method Application in this compound Research Example Finding Reference
Molecular DockingPredicting binding of derivatives to target proteinsAscorbic acid shows a binding affinity of -5.7 kcal/mol with PHD2. biomedpress.org
Molecular DockingEvaluating interaction with growth factorsL-ascorbic acid-2 glycoside has a binding energy of -4.7 kcal/mol with VEGF. nih.govresearchgate.net
QSAR ModelingPredicting antioxidant activity of new derivativesUsed to screen libraries of compounds for potential antioxidant efficacy. nih.gov
In Silico ADME PredictionAssessing drug-likeness and pharmacokineticsSwissADME used to evaluate properties like BBB penetration and GI absorption. aip.org

Integration of Multi-Omics Technologies in this compound Research

The integration of multiple "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is providing a holistic view of the role of this compound in biological systems. frontlinegenomics.comquanticate.commdpi.com This multi-omics approach allows researchers to move beyond the study of single molecules or pathways and to understand the complex network of interactions that govern this compound biosynthesis, regulation, and function.

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying novel this compound derivatives and understanding their metabolic pathways. researchgate.netnih.gov For example, an integrated proteomic and metabolomic analysis of a microbial community used for the industrial production of 2-keto-L-gulonic acid (2-KGA), a precursor to vitamin C, identified key metabolites and proteins involved in the fermentation process. plos.org This study revealed that metabolites like glutamic acid, L-sorbose, and 2-KGA were potential biomarkers for different stages of fermentation. plos.org

Proteomics, the study of the entire set of proteins, helps in understanding how this compound affects protein expression and post-translational modifications. frontiersin.orgnih.gov Combined transcriptomics and proteomics studies in mice have shown that ascorbic acid levels can modulate the abundance of enzymes involved in lipid, xenobiotic, and steroid metabolism, primarily at the transcriptional level. researchgate.net

Transcriptomics, which analyzes the complete set of RNA transcripts, provides insights into how this compound influences gene expression. nih.gov In plants, transcriptomic studies have been used to elucidate the genes involved in the biosynthesis of polyphenols and other bioactive compounds that have synergistic effects with vitamin C. frontiersin.org

The integration of these omics platforms provides a powerful systems biology approach to this compound research. frontiersin.orgnih.gov It allows for the identification of new genes, proteins, and metabolites involved in vitamin C pathways and helps to build comprehensive models of its biological role. mdpi.com

Omics Technology Application in this compound Research Key Findings Reference
MetabolomicsIdentification of novel precursors and metabolic pathways.Discovered 17 new ascorbic acid derivatives in Rosa roxburghii Tratt. researchgate.netnih.gov
ProteomicsUnderstanding the effect of this compound on protein expression.Ascorbic acid modulates the abundance of enzymes in lipid and xenobiotic metabolism. researchgate.net
TranscriptomicsAnalysis of gene expression changes in response to this compound.Identified genes involved in polyphenol synthesis regulated by vitamin C levels. frontiersin.org
Multi-Omics IntegrationHolistic understanding of the biological role of this compound.Revealed correlations between metabolites and sporulation-relevant proteins in 2-KGA production. plos.org

Development of Targeted Delivery Strategies for Specific Tissues

A significant challenge in the application of this compound is ensuring its effective delivery to specific tissues where it is needed most. To address this, researchers are developing advanced targeted delivery strategies that can enhance the stability, bioavailability, and tissue-specificity of this compound and its derivatives. researchgate.netnih.gov

Nanotechnology has emerged as a promising approach for this compound delivery. researchgate.net Nanocarriers, such as liposomes, polymeric nanoparticles, and nano-emulsions, can encapsulate this compound, protecting it from degradation and facilitating its transport to target sites. researchgate.netnih.gov

Liposomes, which are spherical vesicles composed of a lipid bilayer, are a widely studied delivery system for both hydrophilic and hydrophobic compounds. mdpi.com They can improve the solubility and stability of this compound derivatives. mdpi.com Furthermore, the surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of target cells. mdpi.com This "active targeting" approach can significantly increase the concentration of the this compound at the desired site, while minimizing its exposure to non-target tissues. researchgate.net

Another strategy is "passive targeting," which takes advantage of the unique physiological characteristics of certain tissues, such as the enhanced permeability and retention (EPR) effect observed in tumors. nanovexbiotech.com Nanoparticles with specific sizes can preferentially accumulate in tumor tissues due to their leaky vasculature. nanovexbiotech.com

Researchers are also exploring the use of plant-derived extracellular vesicles as natural carriers for the targeted delivery of bioactive compounds. rsc.org These vesicles have the potential to penetrate various biological barriers and deliver their cargo to specific cells. rsc.org

Delivery Strategy Description Mechanism of Action Potential Advantages
Liposomal EncapsulationEncapsulation of this compound within lipid-based vesicles.Protects from degradation; can be surface-modified for active targeting.Improved stability, solubility, and targeted delivery. mdpi.com
Polymeric NanoparticlesUse of biodegradable polymers to form nanocarriers.Controlled release of the encapsulated this compound.Sustained release and enhanced bioavailability. researchgate.net
Nano-emulsionsOil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.Increased surface area for absorption.Enhanced solubility and absorption of lipophilic derivatives. researchgate.net
Active TargetingModification of nanocarriers with ligands that bind to specific cell surface receptors.Receptor-mediated endocytosis into target cells.Increased efficacy and reduced off-target effects. researchgate.netnanovexbiotech.com
Passive Targeting (EPR Effect)Exploitation of the leaky vasculature and poor lymphatic drainage of tumors.Nanoparticles accumulate preferentially in tumor tissue.Enhanced drug concentration at the tumor site. nanovexbiotech.com
Plant Extracellular VesiclesUse of naturally derived vesicles from edible plants as carriers.Can penetrate biological barriers for targeted delivery.Biocompatible and potential for oral delivery. rsc.org

Clinical Research Methodologies for Efficacy and Safety Assessment

The evaluation of the efficacy and safety of this compound compounds in humans relies on robust clinical research methodologies. researchgate.net Randomized controlled trials (RCTs) are considered the gold standard for assessing the clinical effects of new treatments. scielo.br

In the context of this compound, clinical trials are designed to evaluate a wide range of outcomes, depending on the intended application. For dermatological applications, studies often assess parameters such as skin hydration, elasticity, pigmentation, and erythema. scielo.brjcadonline.comdovepress.com These assessments can be both subjective, based on investigator and subject ratings, and objective, using instruments like corneometers, sebumeters, and ultrasound scanning. dovepress.com

For systemic applications, clinical trials may measure changes in biomarkers of oxidative stress, inflammation, or specific disease activity. nih.govnih.gov Pharmacokinetic studies are also a critical component of early-phase clinical trials, determining how the this compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov

The design of clinical trials for this compound often involves a comparison to a placebo or a vehicle control to isolate the effects of the active ingredient. jcadonline.comnih.gov Double-blinding, where neither the participants nor the investigators know who is receiving the active treatment, is used to minimize bias. scielo.br

Methodology Description Application in this compound Research Key Considerations
Randomized Controlled Trials (RCTs)Participants are randomly assigned to receive either the intervention or a control.Assessing the efficacy of topical and oral this compound for various conditions. scielo.brnih.govBlinding, appropriate control group, and well-defined endpoints.
Pharmacokinetic StudiesMeasuring the absorption, distribution, metabolism, and excretion of a compound.Determining the bioavailability and fate of new this compound derivatives. nih.govDose-ranging and sampling at multiple time points.
Objective Skin AssessmentsUse of instruments to measure changes in skin properties.Quantifying improvements in skin hydration, elasticity, and color. dovepress.comInstrument validation and standardized measurement conditions.
Biomarker AnalysisMeasuring changes in specific molecules in blood or tissue that indicate a biological process or disease state.Assessing the antioxidant and anti-inflammatory effects of this compound. nih.govSelection of relevant and validated biomarkers.
Bayesian Meta-analysisA statistical approach to combine data from multiple studies.Synthesizing evidence from several small trials on the effects of vitamin C. jcadonline.comHeterogeneity between studies and prior probability distributions.

Biotechnological Approaches for Enhanced this compound Production

Biotechnology offers promising avenues for the large-scale and sustainable production of this compound and its precursors, providing an alternative to traditional chemical synthesis methods. nih.gov These approaches involve the use of genetically modified microorganisms and plants to enhance the biosynthesis of these valuable compounds. google.comfrontiersin.org

One of the most established biotechnological processes is the two-step fermentation method for producing 2-keto-L-gulonic acid (2-KGA), a key intermediate in the Reichstein process for vitamin C synthesis. researchgate.netcas.cn This process often involves a mixed culture of microorganisms, such as Ketogulonicigenium vulgare and Bacillus megaterium, where one species converts L-sorbose to 2-KGA and the other provides essential growth factors. plos.org

Metabolic engineering of microorganisms is a key strategy for improving production yields. nih.govfrontiersin.org This involves the targeted modification of metabolic pathways to channel more substrate towards the desired product. For example, researchers have overexpressed genes encoding enzymes in the ascorbic acid biosynthetic pathway in yeast and bacteria to increase production. google.com The elucidation of the plant biosynthetic pathway for vitamin C has opened up new possibilities for producing L-ascorbic acid directly through fermentation. nih.gov

In addition to microbial fermentation, genetic engineering of plants is being explored to create "biofortified" crops with higher levels of this compound. frontiersin.orgnih.gov This involves overexpressing key genes in the vitamin C biosynthetic pathway in food crops like tomato, potato, and lettuce. frontiersin.orgnih.gov For instance, overexpressing the gene for GDP-galactose phosphorylase in tomato has been shown to significantly increase the vitamin C content of the fruit. frontiersin.org Another approach has been the expression of a rat gene for L-gulono-γ-lactone oxidase (GULO), an enzyme absent in humans, in lettuce, which resulted in a sevenfold increase in ascorbic acid levels. frontiersin.org

Biotechnological Approach Organism/System Target Compound Key Strategy Example Outcome
Two-Step FermentationMixed microbial culture (e.g., K. vulgare and B. megaterium)2-Keto-L-gulonic acid (2-KGA)Co-cultivation to provide necessary growth factors.Efficient industrial production of a key vitamin C precursor. researchgate.netplos.orgcas.cn
Metabolic Engineering of MicroorganismsYeast (Saccharomyces cerevisiae), Bacteria (E. coli)L-Ascorbic Acid and precursorsOverexpression of biosynthetic pathway enzymes.Enhanced production of vitamin C intermediates. nih.govgoogle.com
Plant Genetic Engineering (Biofortification)Tomato, Potato, Lettuce, StrawberryL-Ascorbic AcidOverexpression of key biosynthetic genes (e.g., GGP, GalUR).Increased vitamin C content in edible plant parts. frontiersin.orgnih.gov
Heterologous Gene Expression in PlantsLettuceL-Ascorbic AcidExpression of the rat GULO gene.Sevenfold increase in ascorbic acid levels in leaves. frontiersin.org

Q & A

Basic Research: How can Provitamin C be accurately quantified in plant matrices, and what methodological challenges arise?

Answer:
this compound (precursors to ascorbic acid) quantification requires precise analytical methods. Spectrophotometry (e.g., at 620 nm) and densitometry via TLC scanners are commonly used for provitamin analysis, as demonstrated in assays for Vitamin C and provitamin A . Challenges include:

  • Matrix interference : Plant pigments and secondary metabolites may obscure readings.
  • Stability : this compound is prone to oxidation during extraction; stabilizing agents like trifluoroacetic acid are critical .
  • Standardization : Calibration with pure this compound standards is essential but often limited by commercial availability.

Basic Research: What factors influence the stability of this compound during food processing?

Answer:
Thermal processing significantly impacts provitamin retention. For example, boiling reduces provitamin A carotenoids in potatoes by 10–30% , suggesting similar thermal sensitivity for this compound. Key factors:

  • Temperature and duration : Prolonged heating degrades labile precursors.
  • pH : Acidic conditions stabilize ascorbic acid precursors .
  • Encapsulation : Fabric-based delivery systems (e.g., textiles with provitamin agents) show potential for enhancing stability and absorption .

Advanced Research: How can genetic engineering enhance this compound content in crops?

Answer:
Lessons from provitamin A biofortification in maize and cassava via transgenic approaches are instructive:

  • Gene overexpression : Bacterial crtB and crtI genes increased β-carotene (provitamin A) in maize by 34-fold . Similar strategies could target enzymes in ascorbic acid biosynthesis (e.g., GDP-mannose pyrophosphorylase).
  • CRISPR/Cas9 : Editing carotenoid pathway regulators (e.g., PSY1 in tomatoes) improved provitamin A ; analogous edits could upregulate this compound pathways.
  • Metabolomic validation : Proteomic and lipidomic profiling ensures no unintended trade-offs (e.g., reduced starch in cassava) .

Advanced Research: What experimental models best predict this compound bioavailability in humans?

Answer:
Animal models like Mongolian gerbils are superior to rodents for provitamin A bioefficacy studies due to similar intestinal absorption mechanisms . For this compound:

  • In vitro digestion models : Simulated intestinal micellarization assays quantify release efficiency .
  • Human trials : Single-meal studies with stable isotope labeling (e.g., ¹³C-ascorbic acid) track conversion rates but require ethical and logistical rigor .

Advanced Research: How do this compound and other antioxidants interact metabolically?

Answer:
Synergistic or antagonistic interactions must be analyzed via:

  • Total Antioxidant Capacity (TAC) : Adjusting for TAC in cohort studies revealed that Vitamin C and provitamin A effects were confounded by other antioxidants, unlike lycopene .
  • Multi-nutrient trials : Factorial designs (e.g., varying this compound, Vitamin E, and polyphenol levels) isolate individual contributions.
  • Oxidative stress biomarkers : Measure malondialdehyde (MDA) or glutathione peroxidase activity to assess combined effects .

Advanced Research: How can metabolomic and proteomic tools resolve contradictions in this compound pathway studies?

Answer:
Contradictions (e.g., between transcriptomic and phenotypic data) arise from post-translational modifications or metabolite cross-talk. Strategies include:

  • Integrated omics : Co-analysis of cassava proteomes and metabolomes identified starch synthesis as a competing sink for provitamin A precursors .
  • Kinetic modeling : Enzyme flux analysis quantifies rate-limiting steps in ascorbic acid biosynthesis.
  • Population panels : Whole-genome sequencing of diverse cultivars identifies regulatory SNPs affecting this compound accumulation .

Methodological Guidance: What statistical approaches address variability in this compound experimental data?

Answer:

  • ANOVA with post-hoc tests : Compare provitamin levels across genotypes or treatments (e.g., zone/part variations in plants) .
  • Multivariate regression : Adjust for covariates (e.g., soil nutrients, light exposure) in field trials .
  • Meta-analysis : Pool data from heterogeneous studies (e.g., differing extraction protocols) to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.